
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
Vue d'ensemble
Description
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile , also known by its synonyms such as 3-1,2,3,6-tetrahydropyridin-4-yl-1H-indole and THP-indole , is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.269 g/mol . The structure of this compound consists of a fused indole ring system with a tetrahydro-4-pyridinyl group attached.
Applications De Recherche Scientifique
1. Synthesis and Cytotoxic Evaluation
A study by Radwan, Alminderej, and Awad (2020) explored the synthesis of novel tetrazolopyrimidine-6-carbonitrile compounds, similar in structure to 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile, and evaluated their cytotoxic activity against various human cancer cell lines. This research suggests potential applications in cancer treatment and drug development (Radwan, Alminderej, & Awad, 2020).
2. Crystal Structure Analysis
Venkateshan et al. (2019) conducted a study on the crystal structure of pyridine derivatives, including compounds similar to this compound. The research involved single crystal X-ray diffraction to understand the molecular structure and intermolecular interactions, which is crucial for the development of new pharmaceuticals (Venkateshan et al., 2019).
3. Synthesis of Indole-Substituted Pyridine Derivatives
A 2009 study by Zhao et al. detailed the synthesis of indole-containing pyridine derivatives, which are structurally related to the compound . Their method featured one-pot multicomponent reactions, highlighting efficient synthetic routes for complex organic compounds that could be beneficial in various fields including pharmaceutical chemistry (Zhao et al., 2009).
4. Synthesis of Spiro‐oxindole Derivatives
Alizadeh and Moafi (2015) reported the synthesis of spiro-oxindole derivatives, which is relevant to the synthesis of this compound. Their research focused on multi-component reactions in water, offering insights into eco-friendly and efficient synthetic methods for complex organic compounds (Alizadeh & Moafi, 2015).
5. Supramolecular Aggregation Studies
Low et al. (2007) explored the supramolecular aggregation of pyridine carbonitriles, closely related to the compound . Their research provides insight into the molecular interactions and crystal formation, which is significant for understanding the material properties of such compounds (Low et al., 2007).
Propriétés
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-10-1-2-12-13(9-17-14(12)7-10)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPFBDQUJAEQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)
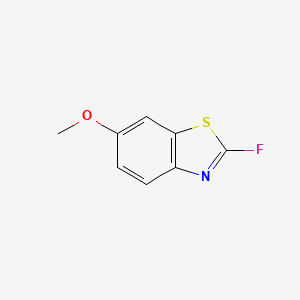
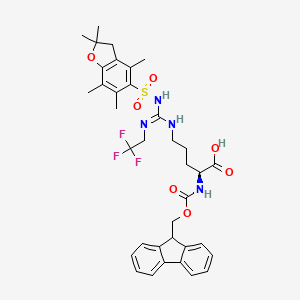
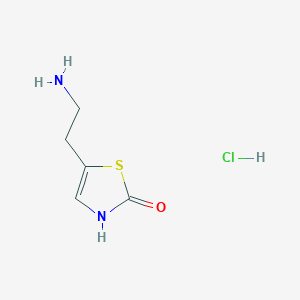
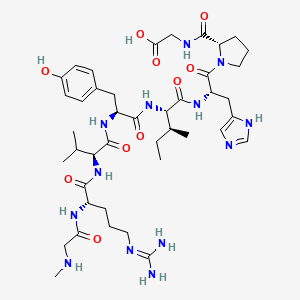
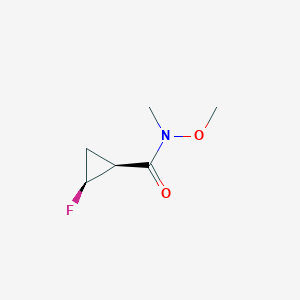

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)

![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)

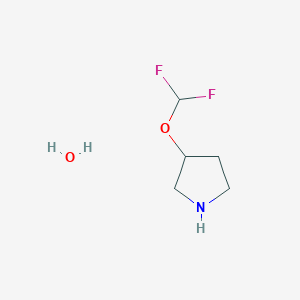
![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)

